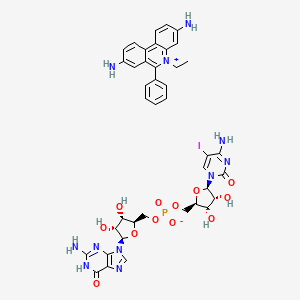
Ethidium-5-iodocytidylyl(3'-5')guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethidium-5-iodocytidylyl(3’-5’)guanosine is a complex compound that combines the properties of ethidium, a well-known fluorescent dye, with a dinucleoside monophosphate structure. This compound is particularly significant in molecular biology and biochemistry due to its ability to intercalate with DNA, making it a valuable tool for studying nucleic acid interactions .
Vorbereitungsmethoden
The synthesis of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves several steps. The starting materials typically include ethidium bromide and the dinucleoside monophosphate, 5-iodocytidylyl(3’-5’)guanosine. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.
Analyse Chemischer Reaktionen
Ethidium-5-iodocytidylyl(3’-5’)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its ability to intercalate with DNA.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms within the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethidium-5-iodocytidylyl(3’-5’)guanosine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and to visualize DNA in electrophoresis gels.
Biology: Helps in understanding the mechanisms of DNA replication and repair by intercalating with DNA and allowing for visualization under fluorescent microscopy.
Industry: Utilized in the production of fluorescent dyes and as a component in various biochemical assays.
Wirkmechanismus
The primary mechanism of action of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves intercalation with DNA. This process occurs when the compound inserts itself between the base pairs of the DNA double helix, causing structural changes that can be detected using various analytical techniques. The molecular targets include the DNA strands themselves, and the pathways involved are related to DNA replication, transcription, and repair .
Vergleich Mit ähnlichen Verbindungen
Ethidium-5-iodocytidylyl(3’-5’)guanosine is unique due to its specific combination of ethidium and the dinucleoside monophosphate structure. Similar compounds include:
Ethidium bromide: A widely used fluorescent dye for DNA visualization.
5-Iodouridylyl(3’-5’)adenosine: Another dinucleoside monophosphate that can intercalate with DNA.
Acridine orange: A fluorescent dye with similar intercalative properties but different structural characteristics. The uniqueness of Ethidium-5-iodocytidylyl(3’-5’)guanosine lies in its specific binding affinity and the structural changes it induces in DNA.
Eigenschaften
CAS-Nummer |
64822-98-6 |
|---|---|
Molekularformel |
C40H43IN11O12P |
Molekulargewicht |
1027.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C21H19N3.C19H24IN8O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h3-13,23H,2,22H2,1H3;1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t;6-,7-,9-,10-,11-,12-,16-,17-/m.1/s1 |
InChI-Schlüssel |
IHGCYGDCLDIZAY-GVBONPNOSA-N |
Isomerische SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Kanonische SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


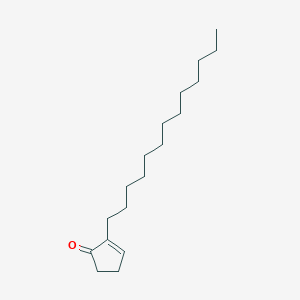
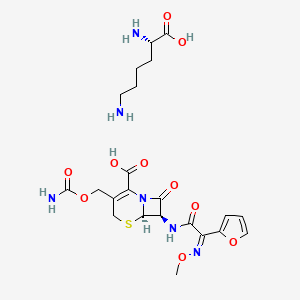
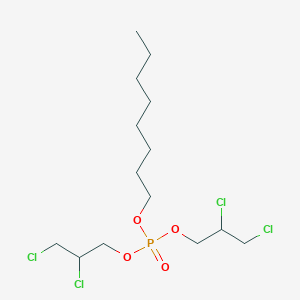
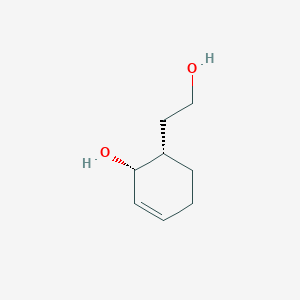
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
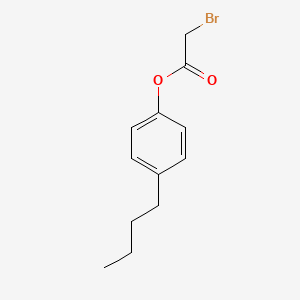
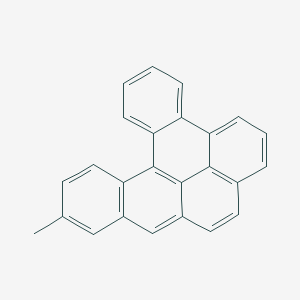
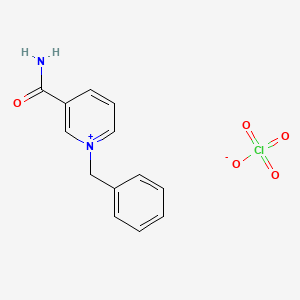
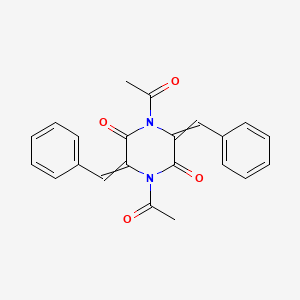
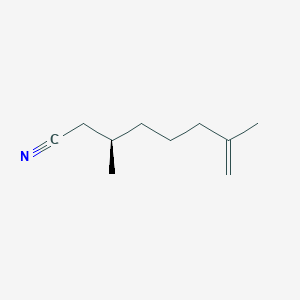
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
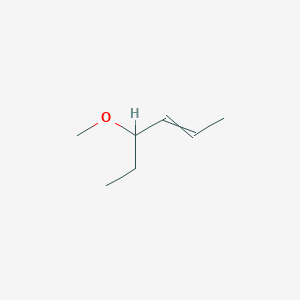
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
